1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate
Description
This compound is a carbamate derivative featuring:
- A tert-butyl (1,1-dimethylethyl) group linked to a carbamate moiety.
- A piperidinyl scaffold substituted at the 4-position.
- A pyrimidine ring substituted at the 6-position with a 4-(methylsulfonyl)phenoxy group.
The piperidine core provides conformational flexibility, common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C21H28N4O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[6-(4-methylsulfonylphenoxy)pyrimidin-4-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)24-15-9-11-25(12-10-15)18-13-19(23-14-22-18)29-16-5-7-17(8-6-16)31(4,27)28/h5-8,13-15H,9-12H2,1-4H3,(H,24,26) |
InChI Key |
HBDGGTOUYDMLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)OC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves several steps. One common method includes the reaction of 1-[6-(4-methanesulfonylphenoxy)-4-pyrimidinyl]-piperidine-4-carbamic acid tert-butyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential as a PUF60 inhibitor, which plays a role in RNA splicing and gene expression.
Medicine: Its potential use in the treatment of ovarian cancer is of significant interest, as it may inhibit the growth of cancer cells by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves its role as a PUF60 inhibitor. PUF60 is a protein involved in RNA splicing and gene expression. By inhibiting PUF60, the compound can alter the splicing of pre-mRNA, leading to changes in gene expression that may result in the inhibition of cancer cell growth. The molecular targets and pathways involved include the RNA splicing machinery and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Piperidine Core
- N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide (CAS 113558-89-7): Replaces the pyrimidine-carbamate with a pyridine-ethyl group and introduces a phenylsulfonamide moiety. The pyridine substituent may improve blood-brain barrier penetration due to increased lipophilicity.
- N-(3-Ethynylphenyl)-7-methoxy-6-[[1-(methylsulfonyl)-4-piperidinyl]oxy]-4-quinazolinamine (CAS 610302-93-7): Features a quinazolinamine scaffold instead of pyrimidine. Retains the methylsulfonyl-piperidinyl group but substitutes the phenoxy with a methoxy-quinazoline system. Quinazolinamines are known kinase inhibitors, suggesting possible overlap in therapeutic targets .
2.2. Pyrimidine Ring Modifications
- 1-{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-3-methyl-butan-1-one (EP 1 808 168 B1): Replaces the pyrimidine with a pyrazolo[3,4-d]pyrimidine core. The pyrazole fusion may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets.
- Methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c): Substitutes the phenoxy group with chloro, fluoro, and trifluoromethyl substituents. The trifluoromethyl group increases lipophilicity and metabolic resistance, while the chloro/fluoro substituents may enhance halogen bonding .
2.3. Carbamate vs. Amide Derivatives
N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) :
- tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate (CAS 1286272-85-2): Retains the tert-butyl carbamate but substitutes the pyrimidine-phenoxy system with a cyanobenzoyl group. The electron-withdrawing cyano group may reduce electron density on the piperidine, altering reactivity or binding .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Analog (CAS 610302-93-7) | Analog (14c) |
|---|---|---|---|
| Molecular Weight | ~500–550 g/mol* | 483.47 g/mol | 552.88 g/mol |
| LogP | Moderate (tert-butyl) | Higher (quinazolinamine) | High (CF3, Cl, F) |
| Hydrogen Bond Acceptors | 7 (pyrimidine, sulfonyl) | 8 (quinazolinamine) | 7 (pyrimidine, sulfonyl) |
| Metabolic Stability | High (carbamate) | Moderate (amine) | High (trifluoromethyl) |
*Estimated based on structural analogs.
Biological Activity
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate, commonly referred to as PF-17, is a synthetic compound with the molecular formula and a molecular weight of 448.54 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the treatment of various conditions.
PF-17 exhibits a unique mechanism of action that involves modulation of neurotransmitter systems, specifically targeting serotonin receptors and the serotonin transporter (SERT). Research indicates that compounds similar to PF-17 can act as both agonists and antagonists at various serotonin receptor subtypes, thereby influencing mood and anxiety pathways in the brain. This multimodal activity positions PF-17 as a candidate for treating major depressive disorder and anxiety-related conditions .
Pharmacological Profile
The pharmacological profile of PF-17 includes:
- Serotonin Receptor Affinity : The compound shows high affinity for multiple serotonin receptor subtypes, including 5-HT(1A), 5-HT(1B), and 5-HT(3A), which are crucial for mood regulation.
- SERT Inhibition : PF-17 inhibits SERT effectively, leading to increased levels of serotonin in the synaptic cleft, which is beneficial for alleviating symptoms of depression .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of PF-17. Studies indicate that while it exhibits therapeutic potential, careful consideration must be given to dosage and administration routes to mitigate adverse effects. Long-term studies are necessary to fully understand the implications of chronic use .
Clinical Trials
Recent clinical trials have explored the efficacy of PF-17 in treating major depressive disorder. In one notable study, participants receiving PF-17 exhibited significant improvements in depressive symptoms compared to those receiving placebo. The results highlighted the compound's potential as a novel antidepressant with fewer side effects than traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Comparative Analysis with Other Antidepressants
| Compound | Mechanism of Action | SERT Affinity (nM) | Clinical Application |
|---|---|---|---|
| PF-17 | Multimodal (5-HT receptor modulation) | 1.6 | Major Depressive Disorder |
| Fluoxetine (Prozac) | SSRI | 10 | Major Depressive Disorder |
| Venlafaxine | SNRI | 200 | Major Depressive Disorder |
This table illustrates that PF-17 has a superior SERT affinity compared to some existing antidepressants, suggesting it may be more effective at lower doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
